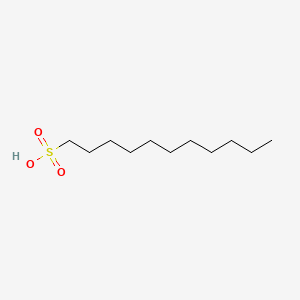

1-Undecanesulfonic acid

CAS No.: 45164-10-1

Cat. No.: VC19646604

Molecular Formula: C11H24O3S

Molecular Weight: 236.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 45164-10-1 |

|---|---|

| Molecular Formula | C11H24O3S |

| Molecular Weight | 236.37 g/mol |

| IUPAC Name | undecane-1-sulfonic acid |

| Standard InChI | InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H,12,13,14) |

| Standard InChI Key | SJEYEFOHSMBQIX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCS(=O)(=O)O |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

1-Undecanesulfonic acid consists of an 11-carbon alkyl chain terminated by a sulfonic acid group (). The linear structure ensures amphiphilic behavior, with the hydrophobic alkyl chain and hydrophilic sulfonic acid group enabling surfactant-like properties . Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 236.37 g/mol | |

| Density | 1.033 g/cm³ | |

| LogP (octanol-water) | 4.485 | |

| Refractive index | 1.466 |

The sodium salt form () has a molecular weight of 258.35 g/mol and demonstrates high solubility in water, forming transparent solutions .

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the structure of 1-undecanesulfonic acid. The NMR spectrum exhibits characteristic peaks for the alkyl chain ( 1.2–1.6 ppm) and sulfonic acid group ( 2.4–3.1 ppm) . Infrared (IR) spectroscopy shows strong absorption bands at 1040–1200 cm, corresponding to symmetric and asymmetric S=O stretching vibrations .

Synthesis and Production

Sulfonation of Undecane

The primary synthesis route involves sulfonation of undecane using sulfur trioxide () or chlorosulfonic acid () . The reaction proceeds via electrophilic substitution, yielding 1-undecanesulfonic acid as the major product:

Optimal conditions include temperatures of 40–60°C and inert atmospheres to prevent side reactions.

Nanoparticle Functionalization

1-Undecanesulfonic acid serves as a stabilizing agent in the synthesis of γ-FeO nanoparticles. Lu et al. (2003) demonstrated that coating iron oxide nanocrystals with this compound via site-exchange reactions produces monodisperse particles with narrow size distributions (5–10 nm) . The sulfonic acid group binds to the nanoparticle surface, while the alkyl chain prevents aggregation .

Industrial-Scale Production

Large-scale production typically neutralizes the sulfonic acid with sodium hydroxide to form the sodium salt, which is easier to handle and store . The reaction is:

Post-synthesis purification involves recrystallization or ion-exchange chromatography to achieve >98% purity .

Industrial and Biochemical Applications

Surfactant and Detergent Formulations

The sodium salt of 1-undecanesulfonic acid is a key ingredient in detergents and emulsifiers due to its ability to reduce surface tension and solubilize hydrophobic compounds . Applications include:

-

Enhanced oil recovery: Improves the displacement of crude oil in reservoir rocks .

-

Textile processing: Acts as a wetting agent in dyeing and finishing .

Biomedical Research

Sulfonated derivatives of 1-undecanesulfonic acid exhibit antiviral activity by mimicking heparan sulfate proteoglycans (HSPGs), which are critical for viral attachment. Gold nanoparticles functionalized with mercapto-undecane sulfonic acid (MUS) irreversibly inhibit herpes simplex virus (HSV) and respiratory syncytial virus (RSV) . These nanoparticles bind viral glycoproteins, preventing host cell entry .

Environmental Applications

In wastewater treatment, sodium 1-undecanesulfonate facilitates the removal of oils and greases via emulsification. Its biodegradability and low toxicity make it preferable to traditional surfactants like sodium dodecyl sulfate (SDS) .

Emerging Research and Future Directions

Antiviral Nanomaterials

Recent studies highlight the potential of MUS-coated nanoparticles as broad-spectrum antivirals. These materials inhibit influenza A (H1N1) and vesicular stomatitis virus (VSV) by disrupting viral attachment mechanisms . Computational models suggest that the sulfonic acid group interacts with viral surface proteins, while the alkyl chain enhances membrane permeability .

Sustainable Synthesis Methods

Advanced cross-coupling reactions, such as the Negishi reaction, enable the atom-economical synthesis of sulfonic acid derivatives. Vinyl sulfonates derived from 1-undecanesulfonic acid serve as precursors for COX-2 inhibitors, reducing waste in pharmaceutical production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume